molecular formula C10H9N3O4 B3352398 dimethyl 5-azidoisophthalate CAS No. 474975-46-7

dimethyl 5-azidoisophthalate

Cat. No.: B3352398
CAS No.: 474975-46-7
M. Wt: 235.2 g/mol
InChI Key: ZVICRMWRCAUOMP-UHFFFAOYSA-N
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Description

Dimethyl 5-azidoisophthalate is an organic compound with the molecular formula C10H9N3O4. It is a derivative of isophthalic acid, where two methyl ester groups and an azido group are attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 5-azidoisophthalate can be synthesized through a multi-step process. One common method involves the nitration of dimethyl isophthalate to form dimethyl 5-nitroisophthalate, followed by reduction to yield dimethyl 5-aminoisophthalate. The final step involves the conversion of the amino group to an azido group using sodium azide under suitable reaction conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-azidoisophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of dimethyl 5-azidoisophthalate primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioactive. This reactivity is harnessed in click chemistry to create complex molecules with high precision and efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5-azidoisophthalate is unique due to its azido group, which imparts high reactivity and versatility in forming triazoles through click chemistry. This makes it particularly valuable in materials science and pharmaceutical research .

Properties

IUPAC Name

dimethyl 5-azidobenzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-16-9(14)6-3-7(10(15)17-2)5-8(4-6)12-13-11/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVICRMWRCAUOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)N=[N+]=[N-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461646
Record name 1,3-Benzenedicarboxylic acid, 5-azido-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474975-46-7
Record name 1,3-Benzenedicarboxylic acid, 5-azido-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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